(2E)-3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. These compounds are characterized by the presence of a phenyl group attached to an acrylic acid moiety. The dibromo substitution on the phenyl ring and the ethoxy group add unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Aldol Condensation: The brominated product is then subjected to aldol condensation with an appropriate aldehyde to form the acrylic acid moiety. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Substituted phenylacrylic acids with various functional groups.
Scientific Research Applications
(2E)-3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,5-Dibromo-2-methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-3-(3,5-Dichloro-2-ethoxyphenyl)acrylic acid: Similar structure but with chlorine atoms instead of bromine atoms.
(2E)-3-(3,5-Dibromo-2-hydroxyphenyl)acrylic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group and dibromo substitution on the phenyl ring makes (2E)-3-(3,5-Dibromo-2-ethoxyphenyl)acrylic acid unique in terms of its chemical reactivity and potential applications. These structural features can influence its solubility, stability, and interaction with other molecules, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H10Br2O3 |
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Molecular Weight |
350.00 g/mol |
IUPAC Name |
3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11-7(3-4-10(14)15)5-8(12)6-9(11)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
ODMOQXLVVVKFID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Origin of Product |
United States |
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